Technical Guide: Physicochemical Properties of cis-Bicyclo[3.3.0]octane-3,7-dione
Technical Guide: Physicochemical Properties of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a key bicyclic ketone that serves as a versatile building block in organic synthesis. Its rigid, cis-fused ring system provides a well-defined three-dimensional structure, making it a valuable precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of cis-bicyclo[3.3.0]octane-3,7-dione, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.
Physicochemical Properties
The fundamental physicochemical properties of cis-bicyclo[3.3.0]octane-3,7-dione are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |
| Molecular Weight | 138.16 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 83-86 °C | [1][3] |
| Boiling Point | 268.3±33.0 °C (Predicted) | [3] |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol. Slightly soluble in water (12 g/L at 25 °C). | [2][3][4] |
| Functional Group | Ketone | [1] |
| CAS Number | 51716-63-3 | [1] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of cis-bicyclo[3.3.0]octane-3,7-dione.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400MHz) | δ: 3.048 (m, 2H), 2.585 (ddd, J = 19.5, 8.7, 1.8 Hz, 4H), 2.156 (dd, J = 19.5, 5.2 Hz, 4H) | |
| ¹³C NMR (CDCl₃) | δ: 36.0 (CH₂), 36.6 (CH), 217.0 (C=O) (representative peaks) | [5] |
| Infrared (IR) | Characteristic C=O stretching frequency for a ketone. | [5][6] |
| Mass Spectrometry (MS) | m/z (%) 138 (M+) | [5] |
Experimental Protocols
The synthesis of cis-bicyclo[3.3.0]octane-3,7-dione is commonly achieved through the Weiss-Cook reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal.[7][8]
Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This protocol is based on a well-established procedure.[7]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Sodium methoxide solution in methanol (25%)
-
Methanol
-
40% aqueous glyoxal solution
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Activated charcoal
Procedure:
-
Formation of the Enolate: A solution of sodium methoxide in methanol is charged into a three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and an addition funnel, and cooled in an ice bath. A solution of dimethyl 1,3-acetonedicarboxylate in methanol is then added dropwise to the cooled solution while maintaining the temperature.
-
Condensation with Glyoxal: The resulting slurry is heated to reflux. An aqueous solution of glyoxal is added at a rate that maintains the reaction temperature at approximately 65°C. A slow addition rate and careful temperature control are crucial for a good yield.
-
Hydrolysis and Decarboxylation: After the addition is complete, the reaction mixture is cooled. The intermediate salt is collected and dissolved in water. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours to facilitate hydrolysis and decarboxylation.[7]
-
Extraction and Purification: The reaction mixture is cooled and extracted multiple times with dichloromethane. The combined organic extracts are washed with a saturated aqueous sodium bicarbonate solution and then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed by rotary evaporation to yield the crude product. The product can be further purified by recrystallization from methanol.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione.
Caption: Synthetic workflow for cis-Bicyclo[3.3.0]octane-3,7-dione.
Applications in Drug Development
cis-Bicyclo[3.3.0]octane-3,7-dione is a valuable intermediate in the synthesis of various complex molecules. For instance, it has been utilized in the preparation of trioxaquines, which are potential antimalarial agents. It also serves as a precursor in the synthesis of Loganin, an iridoid glycoside with protective effects against hepatic injury.[3] The rigid bicyclic framework of this dione is instrumental in establishing the stereochemistry of target molecules in pharmaceutical development.
References
- 1. cis-Bicyclo 3.3.0 octane-3,7-dione 99 51716-63-3 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2,2-dimethylpropylidene) Diketal, CAS [[92007-38-0]] | BIOZOL [biozol.de]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE(51716-63-3) IR Spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
![cis-Bicyclo[3.3.0]octane-3,7-dione structure with atom numbering](https://i.imgur.com/9d0Y8Zq.png)
